molecular formula C20H17N5O B2488796 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide CAS No. 2034305-51-4

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide

Cat. No.: B2488796
CAS No.: 2034305-51-4
M. Wt: 343.39
InChI Key: RQQRBCAVFAVUKO-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is a hybrid scaffold, incorporating both a 1H-1,3-benzodiazole (benzimidazole) ring and a 2,4'-bipyridine unit, linked through an acetamide group. These core structures are frequently explored in the development of novel pharmaceutical agents due to their diverse biological activities and ability to interact with various enzymes and receptors. The benzimidazole moiety is a privileged structure in drug discovery, known for its role as a key pharmacophore in compounds with demonstrated anticancer, antimicrobial, and antiviral properties. It is commonly found in molecules that function as kinase inhibitors, enzyme modulators, and DNA-binding agents. The 2,4'-bipyridine component, on the other hand, is a classic chelating ligand in coordination chemistry and is often utilized in the synthesis of metal complexes for catalytic applications or as functional materials. The integration of these two heterocyclic systems into a single molecule creates a multifunctional ligand with potential for diverse research applications, including the investigation of new therapeutic targets and the development of metal-organic frameworks (MOFs). This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(13-25-14-24-17-3-1-2-4-19(17)25)23-12-15-5-10-22-18(11-15)16-6-8-21-9-7-16/h1-11,14H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQRBCAVFAVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Bipyridine Moiety: The bipyridine unit is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a bipyridine derivative in the presence of a suitable base.

    Acetamide Formation: The final step involves the acylation of the benzodiazole-bipyridine intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways such as apoptosis or oxidative stress response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Structural Features Biological Activity Synthesis Route Source
2-{4-[(1-Benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (13) Benzimidazole-triazole-acetamide with p-nitrophenyl Anti-HCV activity (EC50: 1.2 µM) Click chemistry, chloroacetyl chloride substitution
2-(2H-1,3-Benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide Benzodioxol-bipyridine-acetamide Not reported (structural analog) Likely via amide coupling of benzodioxol-acetic acid and bipyridine-methylamine
Goxalapladib (CAS-412950-27-7) Naphthyridine-acetamide with piperidine and trifluoromethyl groups Atherosclerosis treatment (Phase II trials) Multi-step synthesis involving naphthyridine and acetamide intermediates
2-(4-(1H-Imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide Imidazole-piperidine-acetamide with trifluoromethylpyridine Not reported (catalogued for drug discovery) Substitution of chloroacetyl chloride with imidazole

Key Findings :

Antiviral Activity : Benzimidazole-containing analogs (e.g., compounds 13 and 17 in and ) demonstrate significant anti-HCV activity, suggesting the benzimidazole core is critical for targeting viral enzymes. However, replacing the triazole with bipyridine (as in the target compound) may alter potency or mechanism .

Structural Flexibility: The acetamide bridge allows modular substitution. Bipyridine groups (as in the target compound) could introduce metal-binding properties absent in triazole or imidazole derivatives .

Synthetic Accessibility: The target compound can likely be synthesized via amide coupling between 2-(1H-benzimidazol-1-yl)acetic acid and 4-(aminomethyl)-2,4'-bipyridine, analogous to methods in and using chloroacetyl chloride .

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